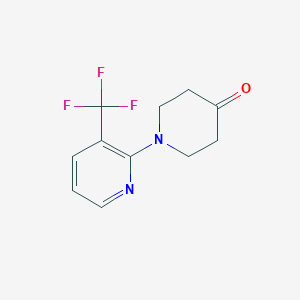

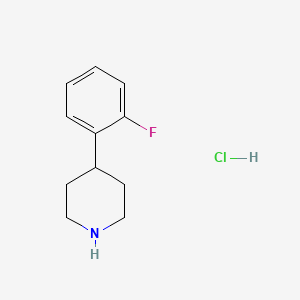

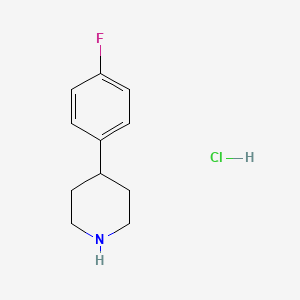

4-(2-氟苯基)哌啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 4-(2-Fluorophenyl)piperidine hydrochloride is a derivative of piperidine, which is a six-membered heterocyclic amine. The structure of this compound includes a piperidine ring with a 2-fluorophenyl group attached to the fourth carbon of the ring. While the provided papers do not directly discuss 4-(2-Fluorophenyl)piperidine hydrochloride, they do provide insights into similar compounds that can help infer properties and synthesis methods for the compound .

Synthesis Analysis

The synthesis of related piperidinone compounds involves catalytic asymmetric reactions. For instance, the asymmetric synthesis of 4-aryl-2-piperidinones is achieved through the 1,4-addition of arylboron reagents to 5,6-dihydro-2(1H)-pyridinones using a chiral bisphosphine-rhodium catalyst . This method could potentially be adapted for the synthesis of 4-(2-Fluorophenyl)piperidine hydrochloride by introducing a 2-fluorophenyl group instead of a 4-fluorophenyl group.

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(2-Fluorophenyl)piperidine hydrochloride often features a piperidine ring in a chair conformation. For example, a related compound with two fluorophenyl groups and a butyl group equatorially oriented on a piperidine ring adopts a chair conformation with a significant dihedral angle between the phenyl rings . This suggests that the 4-(2-Fluorophenyl)piperidine hydrochloride may also exhibit a chair conformation with the fluorophenyl group equatorially attached to the piperidine ring.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be influenced by the substituents on the ring. Although specific reactions of 4-(2-Fluorophenyl)piperidine hydrochloride are not detailed in the provided papers, the presence of the fluorophenyl group could affect its reactivity in electrophilic aromatic substitution reactions due to the electron-withdrawing nature of the fluorine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can vary widely. For instance, a structurally characterized compound, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride, has been analyzed for its crystal structure, which is stabilized by intermolecular hydrogen bonds . These interactions could also be present in 4-(2-Fluorophenyl)piperidine hydrochloride, affecting its solubility, melting point, and crystal formation. The fluorine atom could also influence the compound's density and dipole moment.

科学研究应用

4-(2-氟苯基)哌啶盐酸盐:科学研究应用

药物开发: 4-(2-氟苯基)哌啶盐酸盐是一种潜在的候选药物,用于开发针对特定酶或受体的药物。 其结构可用于为其他有机化合物创建新的合成途径,从而促进药物发展 .

蛋白质组学研究: 此化合物在蛋白质组学研究中用作生化工具,有助于研究生物系统中蛋白质的表达、修饰和相互作用 .

有机合成: 它是有机合成中的重要构建单元,特别是在构建高度刚性和预先组织的双双螺环四氮杂大环化合物中 .

抗心律失常药物: 该化合物已被用于制备抗心律失常药物,这些药物可纠正不规则的心跳,对治疗心脏病至关重要 .

肾上腺素受体拮抗剂: 它参与合成α1-肾上腺素受体拮抗剂,α1-肾上腺素受体拮抗剂通过放松血管和降低血压来治疗循环系统疾病 .

5-羟色胺受体拮抗剂: 此外,它还应用于创建S2-受体拮抗剂,这些拮抗剂可以对受5-羟色胺水平影响的各种疾病产生治疗作用 .

安全和危害

4-(2-Fluorophenyl)piperidine hydrochloride is a chemical and has certain risks. Appropriate safety precautions, such as wearing protective gloves and masks, should be taken when touching, inhaling, or ingesting the compound . It is classified as Acute Tox. 1 Dermal - Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .

未来方向

属性

IUPAC Name |

4-(2-fluorophenyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-4-2-1-3-10(11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFNKGDUMUFRIN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC=CC=C2F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620366 |

Source

|

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

691875-81-7 |

Source

|

| Record name | 4-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-fluorophenyl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-[(1-Amino-1-oxopropan-2-yl)amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1323404.png)

![1-(8-Benzyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2,2-trifluoroethanone](/img/structure/B1323421.png)

![tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1323422.png)